A₂A Receptor Affinity: Morpholinomethyl Analog (Compound 31) vs. Pyrrolidine and Acyclic Amino Analogs
In the functional A₂A in vitro assay, 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one (compound 31 in the lead paper) exhibits a Ki of 3.3 nM [1]. This is 1.7-fold more potent than the pyrrolidine analog compound 34 (Ki = 5.5 nM) and 5.5-fold more potent than the acyclic diethylamino analog compound 26 (Ki = 18.3 nM) [2]. The morpholinomethyl group thus provides the optimal balance between steric bulk and hydrogen-bonding capability for the A₂A orthosteric pocket.
| Evidence Dimension | A₂A receptor functional Ki (nM) |
|---|---|
| Target Compound Data | Ki = 3.3 nM (compound 31) |
| Comparator Or Baseline | Compound 34 (pyrrolidine): Ki = 5.5 nM; Compound 26 (diethylamino): Ki = 18.3 nM |
| Quantified Difference | 1.7-fold improvement over compound 34; 5.5-fold improvement over compound 26 |
| Conditions | A₂A functional in vitro assay (adenylyl cyclase inhibition, HEK-293 cells expressing human A₂A receptor) |
Why This Matters
Procurement of the morpholinomethyl analog ensures the highest A₂A target engagement among tested 9-position variants, directly translating to greater on-target potency in primary screening.
- [1] Shook, B. C., et al. (2010). Bioorg. Med. Chem. Lett. 20, 2864–2867. Table 2: Compound 31, A₂A Ki = 3.3 nM. View Source
- [2] Shook, B. C., et al. (2010). Table 2: Compounds 26, 34. View Source
